6-Chloro-N1-isobutylbenzene-1,2-diamine

Lipophilicity Drug Design ADME

6-Chloro-N1-isobutylbenzene-1,2-diamine (CAS 1040042-87-2) is a substituted benzene-1,2-diamine featuring a chlorine atom at the 6‑position and an isobutyl group on the N1 nitrogen. With molecular formula C₁₀H₁₅ClN₂ and a molecular weight of 198.69 g mol⁻¹, this aromatic diamine serves as a versatile intermediate in medicinal chemistry and organic synthesis, particularly for constructing nitrogen‑containing heterocycles such as benzimidazoles.

Molecular Formula C10H15ClN2
Molecular Weight 198.69 g/mol
CAS No. 1040042-87-2
Cat. No. B3204715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-N1-isobutylbenzene-1,2-diamine
CAS1040042-87-2
Molecular FormulaC10H15ClN2
Molecular Weight198.69 g/mol
Structural Identifiers
SMILESCC(C)CNC1=C(C=CC=C1Cl)N
InChIInChI=1S/C10H15ClN2/c1-7(2)6-13-10-8(11)4-3-5-9(10)12/h3-5,7,13H,6,12H2,1-2H3
InChIKeyUMHGVAKHRNVFNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-N1-isobutylbenzene-1,2-diamine (CAS 1040042-87-2) – A Regiospecifically Chlorinated Diamine Scaffold


6-Chloro-N1-isobutylbenzene-1,2-diamine (CAS 1040042-87-2) is a substituted benzene-1,2-diamine featuring a chlorine atom at the 6‑position and an isobutyl group on the N1 nitrogen. With molecular formula C₁₀H₁₅ClN₂ and a molecular weight of 198.69 g mol⁻¹, this aromatic diamine serves as a versatile intermediate in medicinal chemistry and organic synthesis, particularly for constructing nitrogen‑containing heterocycles such as benzimidazoles [1]. Its computed XLogP3‑AA of 3.2 and topological polar surface area (TPSA) of 38.1 Ų place it within drug‑like chemical space, making it a candidate for fragment‑based and lead‑optimization libraries [1].

Why 6-Chloro-N1-isobutylbenzene-1,2-diamine Cannot Be Simply Exchanged with Other N1‑Isobutylbenzene-1,2‑diamine Analogs


Substitution of the chlorine atom on the benzene ring profoundly alters the electronic and steric landscape of the diamine scaffold. Moving the chlorine from the 6‑position (ortho to the free amine; meta to the N1‑isobutylamino group) to the 4‑position (para to N1) changes the electron density available for electrophilic aromatic substitution and metal‑catalyzed cross‑coupling reactions, which directly impacts downstream synthetic efficiency and product regiochemistry [1]. Removing the chlorine entirely, as in the parent N1‑isobutylbenzene-1,2‑diamine, reduces lipophilicity by 0.6 log units (ΔXLogP3‑AA), potentially altering membrane permeability, protein binding, and pharmacokinetic profiles of derived compounds [2]. These regiochemical and physicochemical distinctions mean that procurement decisions must be guided by the specific substitution pattern required for the intended synthetic route or biological target.

Head‑to‑Head Evidence: 6-Chloro-N1-isobutylbenzene-1,2-diamine vs. Closest Analogs


Computational Lipophilicity Comparison: 6‑Chloro vs. Unsubstituted Parent Compound

The 6‑chloro substitution increases computed lipophilicity by +0.6 log units relative to the unsubstituted N1‑isobutylbenzene‑1,2‑diamine. This difference is meaningful for membrane permeability and off‑target binding modulation [1][2].

Lipophilicity Drug Design ADME

Regiochemical Differentiation: 6‑Chloro vs. 4‑Chloro Isomer – Impact on Synthetic Utility

In the 6‑chloro isomer, the chlorine is positioned ortho to the free –NH₂ and meta to the N1‑isobutylamino group, whereas in the 4‑chloro isomer, chlorine is para to the N1‑isobutylamino group and meta to the free amine [1][2]. This alters the ring's electron density distribution and the steric accessibility of the free amine, directly influencing the regioselectivity of subsequent electrophilic substitutions and metal‑catalyzed couplings.

Regiochemistry Electrophilic Aromatic Substitution Cross‑Coupling

GHS Hazard Profile Comparison: 6‑Chloro vs. Unsubstituted Analog

The 6‑chloro derivative carries a narrower set of GHS hazard statements relative to the unsubstituted parent. Based on vendor‑reported classifications, the 6‑chloro compound is labelled with H315 (skin irritation), H319 (eye irritation), and H320 (eye irritation), all Category 2/2A warnings . In contrast, the unsubstituted analog additionally carries H302 (harmful if swallowed), H312 (harmful in contact with skin), H332 (harmful if inhaled), and H335 (respiratory irritation), raising handling requirements [1].

Safety GHS Classification Laboratory Handling

Commercial Purity Grade Availability: 6‑Chloro vs. 4‑Chloro Isomer

From a common commercial supplier (Leyan), the 6‑chloro derivative is offered at 98% purity, whereas the 4‑chloro isomer is listed at 95% purity . This 3 percentage‑point higher nominal purity may reduce the need for additional purification prior to use in sensitive reactions such as catalytic cross‑couplings.

Purity Procurement Quality Control

Optimal Application Scenarios for 6-Chloro-N1-isobutylbenzene-1,2-diamine (CAS 1040042-87-2)


Synthesis of 5-Chloro‑N1‑isobutylbenzimidazoles and Related Heterocycles

The 6‑chloro‑1,2‑diamine scaffold is ideally suited for condensation with carboxylic acids, aldehydes, or orthoesters to form benzimidazoles bearing chlorine at the 5‑position of the fused ring. The defined 6‑chloro regiochemistry ensures that subsequent derivatization, such as Suzuki coupling at the chloro‑bearing carbon, occurs at a predictable site, an advantage over the 4‑chloro isomer which would place chlorine at the 6‑position of the benzimidazole [1][2].

Fragment-Based Drug Discovery Library Inclusion

With a molecular weight of 198.69 g mol⁻¹, XLogP3‑AA of 3.2, two hydrogen‑bond donors, and two acceptors, this compound meets commonly applied fragment‑library physicochemical filters. Its balanced lipophilicity and the presence of a chlorine atom for potential halogen‑bonding interactions make it a candidate for screening against protein targets where halogen‑enriched fragments are prioritized [1].

Precursor for N‑Heterocyclic Carbene (NHC) Ligand Synthesis

Diamines are key building blocks for NHC precursors. The 6‑chloro substitution provides a synthetic handle for late‑stage functionalization of the NHC backbone after imidazol(in)ium salt formation, enabling modular ligand tuning without altering the core heterocycle. The higher commercial purity (98%) reduces the risk of catalyst poisoning from unknown impurities .

Model Substrate for Regioselective Cross‑Coupling Reaction Development

The compound contains two differentiated amine functionalities and a single aryl chloride in a sterically congested ortho‑amine environment. This makes it a useful probe substrate for developing or benchmarking palladium‑ or copper‑catalyzed amination and cross‑coupling methodologies where selectivity between primary and secondary amine sites is evaluated [1].

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